2-(2-Phenylpropan-2-yl)cyclopentan-1-one
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Overview
Description
2-(2-Phenylpropan-2-yl)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylpropan-2-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-phenylpropan-2-yl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylpropan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Phenylpropan-2-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Phenylpropan-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Contains a cyclopentenone ring and is known for its reactivity and presence in natural products.
Cyclohexenone: Similar structure but with a six-membered ring, used in various chemical syntheses.
Cycloheptenone: Seven-membered ring analog, also used in organic synthesis.
Uniqueness
2-(2-Phenylpropan-2-yl)cyclopentan-1-one is unique due to the presence of the phenylpropan-2-yl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
77152-13-7 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C14H18O/c1-14(2,11-7-4-3-5-8-11)12-9-6-10-13(12)15/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChI Key |
AYWKPAUBTOZQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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